N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfanyl, chlorobenzyl, and glycinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfanyl intermediate: The reaction between 2-chlorobenzyl chloride and a suitable thiol compound under basic conditions to form the 2-chlorobenzyl sulfanyl intermediate.
Coupling with glycinamide: The intermediate is then reacted with glycinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified glycinamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
- N-{2-[(2-Chlorobenzyl)sulfanyl]ethyl}-2-methoxybenzamide
Uniqueness
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26Cl2N2O3S2 |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C25H26Cl2N2O3S2/c1-18-7-11-22(12-8-18)34(31,32)29(24-15-21(26)10-9-19(24)2)16-25(30)28-13-14-33-17-20-5-3-4-6-23(20)27/h3-12,15H,13-14,16-17H2,1-2H3,(H,28,30) |
InChI Key |
RTIDHSNQPGCLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2Cl)C3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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